
3,4-Bis(methylsulfanyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic organic compound It is a derivative of quinoline, where two methylsulfanyl groups are attached to the 3rd and 4th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(methylsulfanyl)quinoline typically involves the reaction of quinoline derivatives with methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where quinoline is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 8th positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Scientific Research Applications
3,4-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs like quinine.
2-Methylquinoline: A derivative with a methyl group at the 2nd position, used in the synthesis of dyes and pharmaceuticals.
4-Hydroxyquinoline: Known for its biological activities and use in medicinal chemistry.
Uniqueness: 3,4-Bis(methylsulfanyl)quinoline is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and may improve its ability to penetrate biological membranes, making it a promising candidate for drug development .
Properties
CAS No. |
74579-34-3 |
|---|---|
Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
3,4-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-10-7-12-9-6-4-3-5-8(9)11(10)14-2/h3-7H,1-2H3 |
InChI Key |
JBKPABSMMKMFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=CC=CC=C2N=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


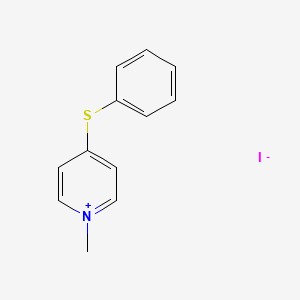
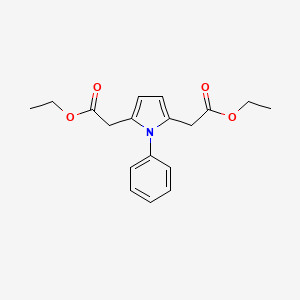
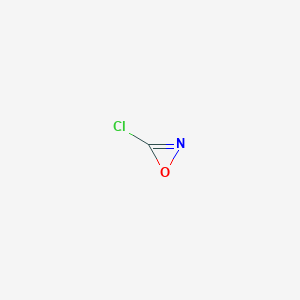

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
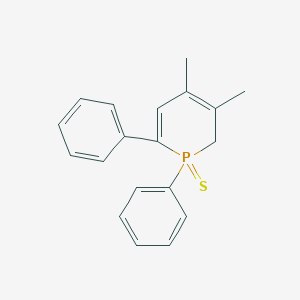
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
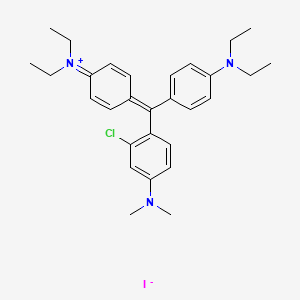

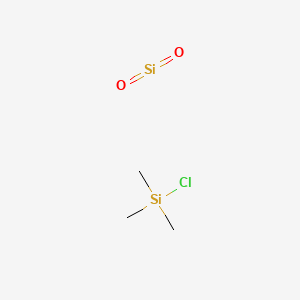
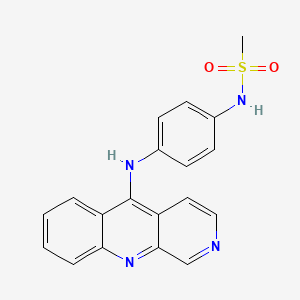
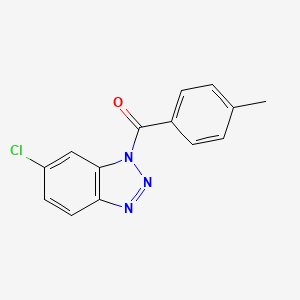

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
